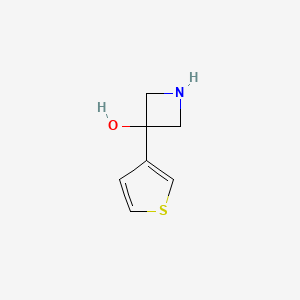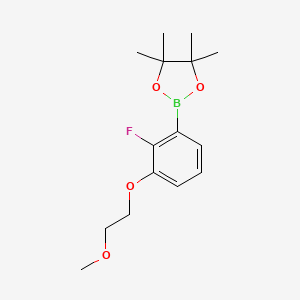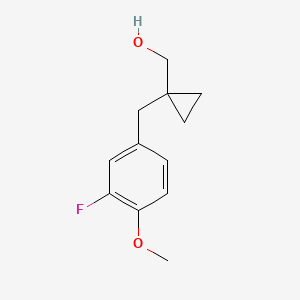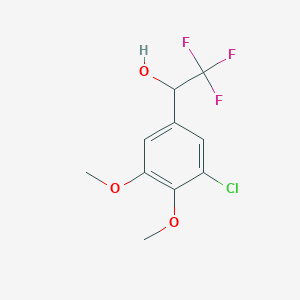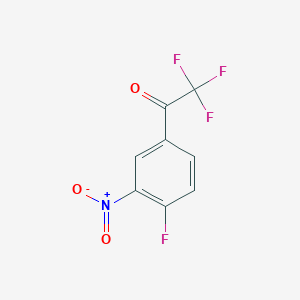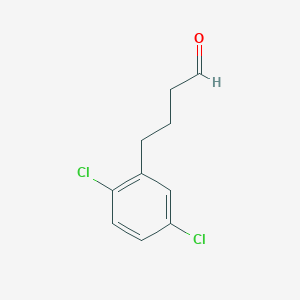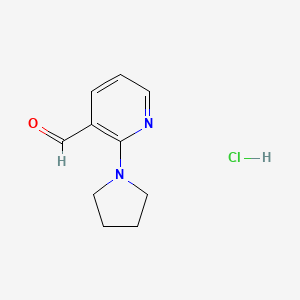
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with an aldehyde group at the 3-position and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A structural analog with a lactam ring instead of an aldehyde group.
Pyrrolidine-2,5-dione: Another analog with two carbonyl groups in the ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.
Uniqueness
2-(Pyrrolidin-1-yl)pyridine-3-carbaldehydehydrochloride is unique due to the presence of both a pyrrolidine ring and a pyridine ring with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C10H13ClN2O |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
Clé InChI |
PDFDJVLPLQXEQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC=N2)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
